3-Methylpyrrolidine

Catalog No.
S1895492
CAS No.
34375-89-8
M.F
C5H11N
M. Wt
85.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpyrrolidine

CAS Number

34375-89-8

Product Name

3-Methylpyrrolidine

IUPAC Name

3-methylpyrrolidine

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3

InChI Key

KYINPWAJIVTFBW-UHFFFAOYSA-N

SMILES

CC1CCNC1

Canonical SMILES

CC1CCNC1

3-Methylpyrrolidine is an organic compound classified as a saturated heterocyclic amine. Its molecular formula is C₅H₁₁N, and it features a five-membered ring containing four carbon atoms and one nitrogen atom. The compound has gained attention in various fields due to its unique structural properties and reactivity. The structure can be represented as follows:

  • IUPAC Name: 3-Methylpyrrolidine
  • CAS Number: 34375-89-8
  • Molecular Weight: 85.1475 g/mol .

3-Methylpyrrolidine is colorless to pale yellow in appearance and has a characteristic amine-like odor. It is soluble in water and various organic solvents, making it versatile for different applications.

, including:

  • Aldol Reactions: It can act as a nucleophile or base, facilitating the formation of β-hydroxy carbonyl compounds.
  • Mannich Reactions: This compound can be utilized to synthesize β-amino carbonyl compounds through the reaction with formaldehyde and primary or secondary amines.
  • Michael Additions: It can undergo Michael addition reactions where it acts as a nucleophile attacking α,β-unsaturated carbonyl compounds .

These reactions highlight the compound's utility in organic synthesis, particularly in the creation of more complex molecules.

Research indicates that 3-Methylpyrrolidine exhibits significant biological activity. It has been studied for its potential effects on the central nervous system and its role as a precursor in the synthesis of various pharmaceuticals. Some studies suggest that derivatives of 3-methylpyrrolidine may possess analgesic and anti-inflammatory properties, although further research is needed to fully understand its pharmacological profile .

The synthesis of 3-Methylpyrrolidine can be achieved through various methods:

  • Cyclization of Amino Acids: One common method involves the cyclization of amino acids or their derivatives, particularly using proline derivatives.
  • Alkylation of Pyrrolidine: Pyrrolidine can be alkylated with methyl halides under basic conditions to yield 3-Methylpyrrolidine.
  • Reduction of Pyrrole Derivatives: Reduction processes involving pyrrole derivatives can also lead to the formation of 3-Methylpyrrolidine .

These methods vary in complexity and yield, allowing for flexibility depending on the desired application.

3-Methylpyrrolidine finds applications across several domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its ability to modify biological activity.
  • Agricultural Chemicals: The compound is used in the formulation of agrochemicals, enhancing their effectiveness.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry .

Studies on the interactions of 3-Methylpyrrolidine with other chemical entities have shown that it can form stable complexes with certain metal ions and organic substrates. These interactions are crucial for its role in catalysis and drug design, where understanding binding affinities can lead to more effective therapeutic agents. Additionally, research into its interactions with biological macromolecules is ongoing to elucidate its potential therapeutic mechanisms .

Several compounds share structural characteristics with 3-Methylpyrrolidine. A comparison with similar compounds highlights its unique features:

Compound NameStructure TypeNotable Properties
PyrrolidineSaturated heterocycleBasic amine; used in pharmaceuticals
N-MethylpyrrolidoneSolvent; lactamHigh polarity; used as a solvent
2-PiperidinoneSaturated heterocyclePrecursor for various pharmaceuticals
4-MethylpyridineAromatic heterocycleUsed as a building block in organic synthesis

Among these compounds, 3-Methylpyrrolidine is distinguished by its specific methyl substitution at the third position of the pyrrolidine ring, which influences its reactivity and biological activity compared to others like pyrrolidine or piperidinone .

XLogP3

0.7

Dates

Modify: 2023-08-16

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